An In-depth Technical Guide to 2-Phenylquinoline-7-carboxylic acid
An In-depth Technical Guide to 2-Phenylquinoline-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Phenylquinoline-7-carboxylic acid. The information is intended to support researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Properties
2-Phenylquinoline-7-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C₁₆H₁₁NO₂ and a molecular weight of 249.26 g/mol . Its chemical structure consists of a quinoline core substituted with a phenyl group at position 2 and a carboxylic acid group at position 7.
Chemical Identifiers:
-
CAS Number: 841297-69-6
While specific experimental data on the physicochemical properties of 2-Phenylquinoline-7-carboxylic acid are not widely available in public literature, the following table summarizes its basic identifiers and expected spectroscopic characteristics based on the analysis of its functional groups and related compounds.
| Property | Value / Expected Range |
| Molecular Formula | C₁₆H₁₁NO₂ |
| Molecular Weight | 249.26 g/mol |
| IUPAC Name | 2-phenylquinoline-7-carboxylic acid |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)C(=O)O |
| ¹H NMR | Aromatic protons (~7.0-8.5 ppm), Carboxylic acid proton (>10 ppm, broad singlet). The exact shifts and coupling constants would require experimental determination. |
| ¹³C NMR | Aromatic and quinoline carbons (~120-150 ppm), Carbonyl carbon (~165-185 ppm).[1][2] |
| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1680-1710 cm⁻¹), C=C and C=N stretches in the aromatic region (~1400-1600 cm⁻¹).[3][4] |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 249.0789, with fragmentation patterns corresponding to the loss of -COOH and other fragments from the quinoline and phenyl rings. |
Synthesis of 2-Phenylquinoline-7-carboxylic acid
A plausible and documented synthetic route to 2-Phenylquinoline-7-carboxylic acid involves a two-step process starting from 2-phenylquinoline. The first step is the formylation of 2-phenylquinoline to yield 2-phenylquinoline-7-carbaldehyde, which is then oxidized to the target carboxylic acid.
Synthesis of 2-Phenylquinoline-7-carbaldehyde
The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich aromatic compounds like 2-phenylquinoline.
Experimental Protocol: Vilsmeier-Haack Reaction
-
Materials: 2-Phenylquinoline, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM), Ice, Saturated sodium bicarbonate solution, Saturated brine solution, Anhydrous magnesium sulfate or sodium sulfate.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, cool anhydrous DMF in an ice bath.
-
Slowly add POCl₃ dropwise to the DMF, maintaining a low temperature.
-
After the formation of the Vilsmeier reagent, add a solution of 2-phenylquinoline in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice to hydrolyze the intermediate.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purify the crude product by column chromatography to obtain 2-phenylquinoline-7-carbaldehyde.
-
Oxidation of 2-Phenylquinoline-7-carbaldehyde to 2-Phenylquinoline-7-carboxylic acid
Aromatic aldehydes can be readily oxidized to their corresponding carboxylic acids using various oxidizing agents.
Experimental Protocol: Oxidation
While a specific protocol for the oxidation of 2-phenylquinoline-7-carbaldehyde is not detailed in the available literature, a general procedure using a mild oxidizing agent like potassium permanganate (KMnO₄) or a more modern reagent like Oxone can be employed.[5] The reaction progress should be carefully monitored by TLC to ensure complete conversion and to avoid over-oxidation or side reactions.
-
General Procedure (Conceptual):
-
Dissolve 2-phenylquinoline-7-carbaldehyde in a suitable solvent (e.g., acetone, acetic acid, or a mixture of t-butanol and water).
-
Slowly add the oxidizing agent (e.g., a solution of KMnO₄ or Oxone) to the aldehyde solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture until the starting material is consumed, as indicated by TLC.
-
Work up the reaction by quenching the excess oxidant (e.g., with sodium bisulfite for KMnO₄) and acidifying the mixture to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallization from a suitable solvent can be performed for further purification.
-
The workflow for the synthesis is illustrated in the following diagram:
Biological Activity and Potential Applications
-
Anticancer Agents: Certain 2,4-disubstituted phenylquinoline derivatives have shown antiproliferative activities against various human cancer cell lines, including cervical, ovarian, and breast cancer cells.[6][7] One study highlighted a derivative exhibiting significant antiproliferative activity against the HeLa cervical cancer cell line.[7]
-
Antiviral Agents: A number of 2-phenylquinoline derivatives have demonstrated broad-spectrum anti-coronavirus activity, including against SARS-CoV-2.[8][9] Some of these compounds were found to be potent inhibitors of SARS-CoV-2 replication.[8][9]
-
Antibacterial Agents: Derivatives of 2-phenyl-quinoline-4-carboxylic acid have been synthesized and evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria.[10][11]
-
Histone Deacetylase (HDAC) Inhibitors: The 2-substituted phenylquinoline-4-carboxylic acid scaffold has been utilized in the design of novel HDAC inhibitors, which are a target for anticancer drug development.[12]
The presence of the carboxylic acid group at the 7-position of the 2-phenylquinoline core provides a handle for further chemical modifications, allowing for the synthesis of a variety of derivatives such as esters and amides. This could enable the exploration of structure-activity relationships and the development of new therapeutic agents. The logical relationship for exploring the potential of this compound is outlined below.
Conclusion
2-Phenylquinoline-7-carboxylic acid represents a valuable chemical entity for researchers in medicinal chemistry and drug discovery. Its synthesis from readily available starting materials and the known biological activities of the 2-phenylquinoline scaffold make it an attractive starting point for the development of novel therapeutic agents. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its biological potential in various disease models.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. echemi.com [echemi.com]
- 5. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
